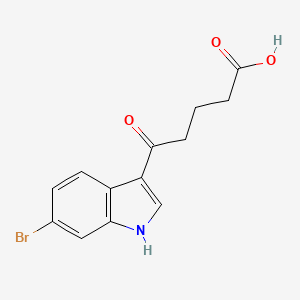

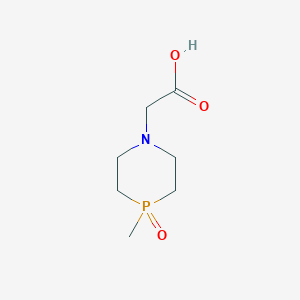

![molecular formula C13H15N3O3 B2623831 Ethyl 4-oxo-4-(pyrazolo[1,5-a]pyridin-5-ylamino)butanoate CAS No. 2034546-56-8](/img/structure/B2623831.png)

Ethyl 4-oxo-4-(pyrazolo[1,5-a]pyridin-5-ylamino)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-oxo-4-(pyrazolo[1,5-a]pyridin-5-ylamino)butanoate is a chemical compound with the molecular formula C13H15N3O3. It’s a derivative of pyrazolo[1,5-a]pyrimidines, which are purine analogues . These compounds have attracted pharmaceutical interest due to their antitrypanosomal activity .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, including this compound, involves reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt . The catalytic activity of amorphous carbon-supported sulfonic acid (AC-SO3H) has been investigated for the synthesis of related compounds .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered ring with two adjacent nitrogen atoms in the annular structure . The other three positions in the ring permit structural variants .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt .Mechanism of Action

Target of Action

Ethyl 4-oxo-4-(pyrazolo[1,5-a]pyridin-5-ylamino)butanoate is a compound that has been identified as a strategic compound for optical applications Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, are known to have beneficial properties as antimetabolites in purine biochemical reactions .

Mode of Action

It is known that the compound’s photophysical properties can be tuned, and electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors . This suggests that the compound interacts with its targets by donating electrons, which could result in changes in the targets’ behaviors.

Biochemical Pathways

Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, are known to be involved in purine biochemical reactions . These reactions are crucial for various biological processes, including DNA synthesis and energy metabolism.

Pharmacokinetics

The compound’s photophysical properties can be tuned, suggesting that its bioavailability could potentially be adjusted based on the specific application .

Result of Action

The compound’s ability to donate electrons and its involvement in purine biochemical reactions suggest that it could have significant effects at the molecular and cellular levels .

Action Environment

The compound’s photophysical properties can be tuned, suggesting that its action and efficacy could potentially be influenced by environmental factors such as light and temperature .

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 4-oxo-4-(pyrazolo[1,5-a]pyridin-5-ylamino)butanoate in lab experiments include its potential anti-inflammatory, anti-cancer, and anti-bacterial properties, as well as its low toxicity levels. However, its mechanism of action is not fully understood, and further research is needed to determine its efficacy and safety.

Future Directions

There are several future directions for further research on Ethyl 4-oxo-4-(pyrazolo[1,5-a]pyridin-5-ylamino)butanoate. These include:

1. Further studies on its mechanism of action and its potential as an anti-inflammatory, anti-cancer, and anti-bacterial agent.

2. Studies on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety in vivo.

3. Studies on its potential as an anti-tuberculosis agent.

4. Development of new synthetic methods for this compound to improve its yield and purity.

5. Studies on its potential as a drug delivery system for targeted therapy.

In conclusion, this compound is a chemical compound that has potential applications in the field of medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for further research have been discussed in this paper. Further research is needed to determine its efficacy and safety in vivo and to explore its potential as a drug delivery system for targeted therapy.

Synthesis Methods

Ethyl 4-oxo-4-(pyrazolo[1,5-a]pyridin-5-ylamino)butanoate has been synthesized using various methods. One of the methods involves the reaction of ethyl acetoacetate with 2-aminopyridine to form ethyl 2-(pyridin-2-yl)acetate. This intermediate is then reacted with hydrazine hydrate to form ethyl 2-(pyridin-2-yl)hydrazinecarboxylate. Finally, the reaction of ethyl 2-(pyridin-2-yl)hydrazinecarboxylate with ethyl chloroformate leads to the formation of this compound.

Scientific Research Applications

Ethyl 4-oxo-4-(pyrazolo[1,5-a]pyridin-5-ylamino)butanoate has been found to have potential applications in the field of medicine. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been found to have potential as an anti-tuberculosis agent.

properties

IUPAC Name |

ethyl 4-oxo-4-(pyrazolo[1,5-a]pyridin-5-ylamino)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-2-19-13(18)4-3-12(17)15-10-6-8-16-11(9-10)5-7-14-16/h5-9H,2-4H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQLUZOINSCVEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=CC2=CC=NN2C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2623749.png)

![(E)-3-[5-(3-bromophenyl)thiophen-2-yl]-N-carbamoyl-2-cyanoprop-2-enamide](/img/structure/B2623753.png)

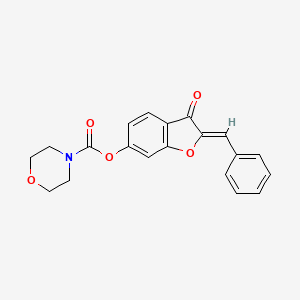

![2-Ethyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2623754.png)

![Tert-butyl 9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B2623758.png)

![1-methyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2623763.png)

![N-(cyanomethyl)-N-methyl-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2623766.png)

![2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2623768.png)

![Ethyl 2-[2-[2-(2-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2623771.png)